1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a hydrazine derivative featuring a phenyl ring substituted with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and triazoles, which are explored for pharmaceutical applications due to their biological activities .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group contributes to steric and electronic modulation. These properties make it valuable in drug discovery, especially for targeting enzymes like aminopeptidase N (APN), vascular endothelial growth factor receptor 2 (VEGFR2), and matrix metalloproteinase 9 (MMP9) .
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(8(9,10)11)7(4-5)13-12;/h2-4,13H,12H2,1H3;1H |
InChI Key |
ZOSRBUGLEBWEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Diazotization-Reduction Pathway
The primary synthesis route for 1-(5-methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves a two-step process: diazotization of 5-methyl-2-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt. This method, detailed in patent CN101781229A, ensures scalability and reproducibility.
Diazotization Reaction
Diazotization begins with the treatment of 5-methyl-2-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) in an acidic medium. Key parameters include:
- Temperature control : Maintained between −5°C and 15°C to prevent premature decomposition of the diazonium intermediate.
- Acid concentration : A 36–38% hydrochloric acid (HCl) solution ensures protonation of the amine group, facilitating nitrosation.
- Molar ratios : A 1:1.05–3.00 ratio of aniline to NaNO₂ ensures complete conversion, with excess nitrite compensating for side reactions.
Reduction with Sodium Sulfite
The diazonium salt undergoes reduction using sodium sulfite (Na₂SO₃), which cleaves the N=N bond to yield the hydrazine derivative. Critical factors include:
- pH adjustment : The reaction medium is neutralized to pH 5–7 using a 10–12% sodium carbonate (Na₂CO₃) solution to stabilize the hydrazine product.
- Reductant stoichiometry : A 2:1–5:1 molar ratio of Na₂SO₃ to diazonium salt ensures complete reduction.
- Post-reduction acidification : Concentrated HCl is added to precipitate the hydrazine hydrochloride salt, achieving yields >75%.
Optimization of Reaction Parameters
Temperature and Time Dependence
Optimal performance is achieved under tightly controlled conditions:
| Parameter | Diazotization Range | Reduction Range |
|---|---|---|
| Temperature (°C) | −5 to 15 | 0 to 25 |
| Reaction Time (h) | 0.5–2.0 | 1–4 |
| Yield (%) | 75–85 | 76–85 |
| Purity (%) | 97–99 | 97–99.5 |
Data aggregated from patent CN101781229A demonstrate that lower temperatures during diazotization (−5°C to 5°C) minimize byproduct formation, while extended reduction times (3–4 hours) enhance conversion efficiency.
Catalytic and Solvent Effects
The use of hydrazine sulfate as a catalyst in methylation reactions, as described in patent CN109503418A, improves reaction kinetics by facilitating proton transfer. Methanol serves as both solvent and methyl donor, with a 2:1–6:1 molar ratio relative to hydrazine hydrochloride ensuring sufficient nucleophilic attack.
Comparative Analysis of Synthetic Methods
Traditional vs. Catalytic Approaches
Traditional diazotization-reduction methods rely on stoichiometric reductants like Na₂SO₃, whereas catalytic protocols employ transition metals or acid catalysts to accelerate steps. The table below contrasts these strategies:
| Method | Advantages | Limitations |
|---|---|---|
| Diazotization-Reduction | High purity (97–99%), scalable | Temperature-sensitive steps |
| Catalytic Methylation | Faster kinetics, lower energy input | Requires catalyst separation |
While diazotization remains the gold standard for purity, catalytic methods offer operational efficiency for industrial-scale production.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The trifluoromethyl and hydrazine moieties render this compound a versatile precursor for bioactive molecules. For example, coupling with ketones or aldehydes via Fischer indole synthesis generates heterocyclic scaffolds with reported antimicrobial and anticancer properties.
Agrochemical Development
Hydrazine derivatives are pivotal in synthesizing herbicides and fungicides. The electron-withdrawing trifluoromethyl group enhances lipid solubility, improving membrane permeability in target organisms.
Chemical Reactions Analysis
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, focusing on substituent positions and functional groups:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (-CF₃, -Cl) increase electrophilicity of the phenyl ring, facilitating nucleophilic substitution or cyclization reactions .
Physicochemical Properties
| Property | 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine HCl | 3-(Trifluoromethyl)phenylhydrazine HCl | (2-Fluoro-5-methylphenyl)hydrazine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~256.6* | 236.6 | 192.6 |
| Solubility | Moderate in polar solvents (e.g., ethanol) | Similar | Higher due to -F substituent |
| Stability | Stable under inert storage | Hygroscopic | Sensitive to light |
*Calculated from molecular formula.
Notes:
- The trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs.
- Ortho-substituted derivatives may exhibit lower solubility due to steric effects .
Target Compound
- Antimicrobial Activity : Derivatives show inhibition against bacterial strains (e.g., E. coli, S. aureus) due to pyrazoline core interactions with microbial enzymes .
- Enzyme Inhibition : Pyrazolines derived from this compound exhibit IC₅₀ values of 1–10 µM against APN and MMP9 .
Comparative Activities
- 3-(Trifluoromethyl)phenylhydrazine HCl : Used in synthesizing spiropyrazoline derivatives with anti-inflammatory activity (IC₅₀ ~5 µM for COX-2 inhibition) .
- 2-(Trifluoromethyl)phenylhydrazine HCl : Intermediate for antiviral agents, showing reduced cytotoxicity compared to chloro-substituted analogs .
Biological Activity
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a hydrazine derivative notable for its potential biological activities, particularly in pharmacological applications. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic benefits in different medical conditions.
- Molecular Formula : C9H10ClF3N2
- Molecular Weight : 238.64 g/mol
- IUPAC Name : 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
The biological activity of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to various receptors and enzymes. This interaction may modulate biological pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that hydrazine derivatives can exhibit antimicrobial properties. In a study involving various hydrazine compounds, derivatives similar to 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride were screened for their ability to inhibit bacterial growth. Results showed moderate inhibition against a range of pathogens, suggesting potential utility in treating infections.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride | E. coli | 45.3 |
| Other Hydrazines | Staphylococcus aureus | 32.8 |
Enzyme Inhibition
Hydrazine compounds have been evaluated for their enzyme inhibitory activities. Specifically, studies have demonstrated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride | AChE | 50.0 |
| Rivastigmine (control) | AChE | 10.0 |
These findings suggest that the compound may have implications in treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that while some hydrazine derivatives exhibited cytostatic effects, others did not demonstrate significant activity at concentrations below 100 µM. This indicates a variable response depending on the structural modifications of the hydrazine derivatives.
Case Studies
- Neuroprotective Effects : In a preclinical model, the administration of a hydrazine derivative similar to 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride showed neuroprotective effects against oxidative stress-induced neuronal damage.
- Antitubercular Activity : A series of hydrazine derivatives were tested against Mycobacterium tuberculosis, with some exhibiting promising results comparable to first-line antitubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
